molecular structure and bonding characteristics of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane
molecular structure and bonding characteristics of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane
Executive Summary
In the development of advanced optical materials, dielectric resins, and high-performance elastomers, the selection of crosslinking agents dictates the macroscopic properties of the final polymer network. {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (CAS 1034767-18-4) is a highly specialized, bifunctional silane crosslinker. Characterized by a rigid diphenylmethane core flanked by two reactive dimethylsilyl (-SiH(CH3)2) groups, this molecule is engineered for precision platinum-catalyzed hydrosilylation.
This technical guide provides an in-depth analysis of its molecular structure, bonding characteristics, and mechanistic behavior, alongside field-proven experimental protocols for researchers and materials scientists formulating high-refractive-index (RI) siloxane networks.
Molecular Architecture & Bonding Characteristics
The unique utility of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane stems from its bipartite molecular architecture, which balances structural rigidity with high chemical reactivity.
The Diphenylmethane Core: Optical and Steric Implications
The central skeleton of the molecule consists of two phenyl rings bridged by a methylene (-CH2-) group. This diphenylmethane architecture serves several critical functions[1][2]:
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High Polarizability: The delocalized π-electrons of the aromatic rings significantly increase the molecular polarizability. When integrated into a siloxane network, this translates to a high macroscopic refractive index (typically nD>1.54 ), a critical requirement for matching the RI of GaN chips in LED encapsulants to minimize total internal reflection[3].
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Steric Rigidity & Thermal Stability: The bulky aromatic rings restrict the conformational freedom of the resulting polymer network. This steric hindrance prevents excessive volumetric shrinkage during curing and imparts exceptional thermal stability, preventing yellowing or degradation at elevated junction temperatures (e.g., 150°C–180°C)[4].
Dimethylsilyl Terminal Groups: Hydridic Reactivity
At the para-positions of the phenyl rings reside the dimethylsilyl groups. The Si-H bond is highly polarized ( Siδ+−Hδ− ), rendering the hydrogen atom hydridic.
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Electronic Effects: The electron-donating nature of the methyl groups increases the electron density at the silicon atom, slightly strengthening the Si-H bond compared to purely phenyl-substituted silanes, thereby offering controlled, predictable reaction kinetics during catalysis[5].
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Steric Accessibility: Unlike bulky diphenylsilyl (-SiHPh2) groups, the dimethylsilyl groups offer minimal steric hindrance, allowing facile oxidative addition to the platinum catalyst center.
Physicochemical Properties Summary
The following table summarizes the key quantitative data and structural parameters of the molecule[6].
| Property | Value / Description |
| Chemical Name | {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane |
| CAS Number | 1034767-18-4 |
| Molecular Formula | C17H24Si2 |
| Molecular Weight | 284.55 g/mol |
| Reactive Moieties | Two terminal -SiH(CH3)2 groups |
| Structural Core | Diphenylmethane (Aromatic) |
| Theoretical Refractive Index ( nD ) | ~1.54 - 1.56 |
| Primary Application | Bifunctional Hydrosilylation Crosslinker |
Mechanistic Pathway: Pt-Catalyzed Hydrosilylation
The integration of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane into a polymer matrix occurs via the Chalk-Harwood mechanism of hydrosilylation, typically mediated by Karstedt's catalyst (a Pt(0) complex).
Causality of the Mechanism:
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Oxidative Addition: The hydridic Si-H bond of the crosslinker undergoes oxidative addition to the electron-rich Pt(0) center, forming a Pt(II) intermediate. The lack of steric bulk from the dimethyl groups ensures this step proceeds rapidly.
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Coordination & Insertion: A vinyl-functionalized siloxane coordinates to the Pt(II) center. The hydride ligand migrates to the α -carbon of the vinyl group (migratory insertion), forming a Pt-alkyl species.
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Reductive Elimination: The silicon and alkyl ligands reductively eliminate, forming a robust Si-C covalent bond and regenerating the Pt(0) catalyst. Because the crosslinker is bifunctional, this cycle occurs at both ends, effectively bridging two distinct polymer chains to form a 3D elastomeric network.
Pt-Catalyzed Hydrosilylation Cycle of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane.
Experimental Workflows & Protocols
To synthesize a high-refractive-index, thermally stable elastomer, the crosslinker must be formulated with a vinyl-terminated methylphenylsiloxane base resin. The following protocol is designed as a self-validating system to ensure complete network formation.
Formulation and Curing Methodology
Step 1: Stoichiometric Calculation & Mixing
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Action: Calculate the required mass of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane to achieve a molar ratio of Si-H to Si-Vinyl of 1.2:1.0.
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Causality: A slight excess of Si-H compensates for potential side reactions (e.g., hydrolysis by trace moisture) and ensures complete consumption of the vinyl groups, preventing post-cure yellowing[1].
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Action: Blend the crosslinker with the vinyl-terminated resin. Add 0.05 wt% of ethynyl cyclohexanol (inhibitor) and 10 ppm of Karstedt's catalyst.
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Causality: Ethynyl cyclohexanol strongly coordinates to Pt(0) at room temperature, inhibiting premature crosslinking and providing a workable pot-life.
Step 2: Vacuum Degassing
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Action: Subject the mixture to a vacuum of < 10 Torr for 15 minutes.
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Causality: Mixing introduces air. If not removed, micro-voids will form during curing, acting as light-scattering centers that drastically reduce the optical transparency and alter the refractive index of the final material.
Step 3: Thermal Step-Curing
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Action: Cast the degassed resin into a mold. Cure at 80°C for 1 hour, followed by 150°C for 2 hours.
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Causality: The initial 80°C step volatilizes the inhibitor, initiating the Pt-catalysis slowly to build the primary network without inducing thermal stress. The 150°C post-cure drives the reaction to thermodynamic completion, fully crosslinking the rigid diphenylmethane segments.
Protocol Validation via FTIR
To trust the integrity of the cured network, the protocol must be validated spectroscopically:
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Method: Perform Attenuated Total Reflectance (ATR) FTIR on the cured elastomer.
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Validation Marker: Monitor the characteristic Si-H stretching vibration at 2120 cm⁻¹ .
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Internal Standard: Use the aromatic C=C stretching peak at 1600 cm⁻¹ (from the diphenylmethane core) as an internal reference, as its concentration remains constant.
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Success Criteria: The complete disappearance of the 2120 cm⁻¹ peak indicates 100% conversion of the crosslinker, validating the stoichiometric calculations and curing parameters.
Experimental workflow for formulating and validating the siloxane crosslinking process.
Application Landscape
The specific molecular design of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane makes it an indispensable intermediate in several high-tech sectors:
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High-Power LED Encapsulation: The diphenylmethane core elevates the refractive index of the silicone matrix, maximizing light extraction efficiency from GaN chips, while the siloxane bonds provide UV and thermal resistance[3][4].
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Advanced Dielectrics: The rigid aromatic structure restricts polymer chain mobility, reducing dielectric loss at high frequencies, making it suitable for encapsulating sensitive microelectronics.
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Specialty Elastomers: By varying the stoichiometric ratio of this bifunctional crosslinker, materials scientists can precisely tune the Shore hardness and tensile strength of industrial silicone rubbers[1].
References
- Sigma-Aldrich. "(4-{[4-(dimethylsilyl)phenyl]methyl}phenyl)dimethylsilane | 1034767-18-4".
- Pan, Z., et al. "Synthesis of High Refractive Index Silicone LED Encapsulation with Ultra-High Hardness". Silicon, 2022.
- Bae, J., et al. "Sol–Gel Derived Transparent Zirconium-Phenyl Siloxane Hybrid for Robust High Refractive Index LED Encapsulant".
- Kim, Y., et al.
- Volkov, A.
- Roesler, R., et al. "Silane terminated polycarbonate-polyester copolymers for coating, adhesives, sealant and elastomer applications".
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2013003051A2 - Silane terminated polycarbonate-polyester copolymers for coating, adhesives, sealant and elastomer applications - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sol-gel.net [sol-gel.net]
- 5. diva-portal.org [diva-portal.org]
- 6. (4-{[4-(dimethylsilyl)phenyl]methyl}phenyl)dimethylsilane | 1034767-18-4 [sigmaaldrich.com]
